molecular formula C16H14ClN3 B3139949 7-chloro-N-(1-phenylethyl)quinazolin-4-amine CAS No. 477861-89-5

7-chloro-N-(1-phenylethyl)quinazolin-4-amine

Cat. No.: B3139949
CAS No.: 477861-89-5
M. Wt: 283.75 g/mol
InChI Key: GIMMFFUKGOPGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(1-phenylethyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(1-phenylethyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with an appropriate amine. One common method includes the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the intermediate, which is then reacted with 1-phenylethylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require a catalyst or base to proceed efficiently.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Afatinib: A quinazoline-based tyrosine kinase inhibitor.

    Erlotinib: Similar to gefitinib, used in cancer treatment.

Uniqueness: 7-chloro-N-(1-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its specific interactions with molecular targets can result in unique therapeutic profiles .

Properties

IUPAC Name

7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11(12-5-3-2-4-6-12)20-16-14-8-7-13(17)9-15(14)18-10-19-16/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMMFFUKGOPGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
7-chloro-N-(1-phenylethyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.